molecular formula C12H9N3OS B11867684 5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol CAS No. 679390-92-2

5-(2-Amino-1,3-thiazol-4-yl)quinolin-8-ol

Cat. No.: B11867684
CAS No.: 679390-92-2
M. Wt: 243.29 g/mol
InChI Key: OOZIECFKCMGKKD-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-4-yl)quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-4-yl)quinolin-8-ol typically involves the reaction of 2-aminothiazole with 8-hydroxyquinoline under specific conditions. One common method includes the use of a condensation reaction where the amino group of 2-aminothiazole reacts with the hydroxyl group of 8-hydroxyquinoline in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-4-yl)quinolin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and thiazole derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5-(2-Aminothiazol-4-yl)quinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminothiazol-4-yl)quinolin-8-ol is unique due to its combined structural features of quinoline and thiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

679390-92-2

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-4-yl)quinolin-8-ol

InChI

InChI=1S/C12H9N3OS/c13-12-15-9(6-17-12)7-3-4-10(16)11-8(7)2-1-5-14-11/h1-6,16H,(H2,13,15)

InChI Key

OOZIECFKCMGKKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C3=CSC(=N3)N

Origin of Product

United States

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